molecular formula C14H17NO2 B6343302 1-Methyl-1H-indole-3-carboxylic acid butyl ester CAS No. 1025760-25-1

1-Methyl-1H-indole-3-carboxylic acid butyl ester

Cat. No.: B6343302
CAS No.: 1025760-25-1
M. Wt: 231.29 g/mol
InChI Key: CFKLGCPWVKVXKD-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-3-carboxylic acid butyl ester (CAS: 1025760-25-1) is an indole derivative featuring a methyl group at the 1-position of the indole ring and a butyl ester at the 3-carboxylic acid position. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 245.3 g/mol (calculated).

The structural backbone of indole derivatives is critical in medicinal chemistry due to their prevalence in bioactive molecules.

Properties

IUPAC Name

butyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKLGCPWVKVXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indole Ring Formation

The Fischer indolization reaction remains a cornerstone for constructing the indole scaffold. As demonstrated in the synthesis of analogous N1-acylated indole alkanoic esters, condensation of substituted phenylhydrazines with ketoesters under acidic conditions generates the indole nucleus. For 1-methyl-1H-indole-3-carboxylic acid butyl ester, this approach would involve:

  • Ketoester Selection : Butyl 3-oxopentanoate serves as the carbonyl component, positioning the ester group at the indole’s C3 position post-cyclization.

  • Cyclization Conditions : Microwave-assisted synthesis in methanol with H2SO4 (120°C, 10 min) accelerates the reaction, achieving >75% conversion compared to conventional heating (3 h, 60% yield).

N1-Methylation Strategies

Post-indolization, N1-methylation is achieved via:

  • Alkylation : Treatment with methyl iodide in THF using NaH as a base (0°C to RT, 12 h), yielding 85–90% N1-methylated product.

  • Protection-Deprotection : Transient protection of the indole NH with triisopropylsilyl (TIPS) groups prior to methylation minimizes side reactions, though this adds two steps and reduces overall yield to 65–70%.

Direct C–H Functionalization Approaches

Pd(II)-Catalyzed Carboxylation

Recent advances in Pd(II)-catalyzed C–H activation enable direct introduction of carboxylic acid groups at C3. For 1-methylindole substrates:

  • Substrate Preparation : 1-Methylindole is treated with CO gas under Pd(OAc)2 catalysis (10 mol%) in HFIP at 100°C, affording 1-methyl-1H-indole-3-carboxylic acid in 55–60% yield.

  • Decarboxylation Mitigation : Unlike unprotected indoles, the N1-methyl group suppresses undesired decarboxylation during functionalization.

Esterification of Carboxylic Acid Intermediate

The C3-carboxylic acid is converted to the butyl ester via:

  • Acid-Catalyzed Esterification : Refluxing with butanol and H2SO4 (12 h, 70% yield).

  • Coupling Reagents : DCC/DMAP in DCM (RT, 6 h) achieves 85% yield but requires rigorous purification to remove dicyclohexylurea byproducts.

Alternative Route: Reductive Amination and Esterification

Indole-3-Carboxaldehyde Intermediate

A three-step sequence starting from indole-3-carbaldehyde:

  • N1-Methylation : As described in Section 1.2.

  • Oxidation : MnO2-mediated oxidation (DCM, RT, 4 h) converts the aldehyde to carboxylic acid (90% yield).

  • Butyl Ester Formation : Steglich esterification with butanol using DCC and DMAP (82% yield).

Comparative Analysis of Synthetic Methods

MethodStepsKey ReagentsYield (%)ScalabilityReference
Fischer Indolization3Butyl 3-oxopentanoate, MeI70High
C–H Carboxylation2Pd(OAc)2, CO, butanol55Moderate
Reductive Amination3MnO2, DCC, DMAP82Low

Key Observations :

  • Microwave-assisted Fischer indolization offers the best balance of speed and yield for large-scale production.

  • Pd(II)-catalyzed routes, while innovative, require stringent gas handling and exhibit moderate yields.

Optimization and Scale-Up Challenges

Byproduct Formation in N1-Methylation

Competitive C3-methylation occurs when using excess MeI, necessitating:

  • Stoichiometric Control : Limiting MeI to 1.1 equivalents reduces C3-methylated impurities from 15% to <3%.

  • Low-Temperature Quenching : Gradual addition of NaH at −78°C minimizes exothermic side reactions.

Esterification Efficiency

Butanol’s steric bulk lowers esterification rates compared to methanol or ethanol. Solutions include:

  • Dean-Stark Traps : Azeotropic removal of water shifts equilibrium toward ester formation (yield increase from 70% to 88%).

  • Ionic Liquid Catalysts : BMIM-BF4 enhances butanol reactivity, reducing reaction time from 12 h to 4 h .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-3-carboxylic acid butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-Methyl-1H-indole-3-carboxylic acid.

    Reduction: 1-Methyl-1H-indole-3-methanol.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Scientific Research Applications

1-Methyl-1H-indole-3-carboxylic acid butyl ester has several notable applications in various scientific fields:

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties. Studies have shown that modifications in the indole structure can enhance biological activity against various pathogens.
  • Anticancer Properties : The compound is being investigated for its potential as a lead compound in drug discovery targeting cancer cells. Indole derivatives are known to influence apoptosis and cell cycle regulation .

Biological Research

  • Cell Signaling : Indole derivatives, including this compound, are studied for their effects on cellular signaling pathways, gene expression, and metabolism. They may interact with receptors or enzymes, influencing physiological responses.

Agricultural Chemistry

  • Herbicidal Activity : Recent studies have explored the herbicidal properties of indole derivatives, showing potential in weed management strategies. The compound's structure allows it to act on plant growth regulation pathways .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated that modifications in the ester group significantly enhanced activity against Gram-positive bacteria compared to other derivatives .

Case Study 2: Anticancer Research

Research focused on the anticancer effects of indole derivatives demonstrated that this compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways .

Industrial Applications

In addition to its scientific applications, this compound is utilized in:

  • Dyes and Pigments Production : Its chemical properties allow it to be used as an intermediate in synthesizing various dyes.
  • Chemical Synthesis : As a building block for more complex organic molecules, it plays a crucial role in developing new materials and chemicals .

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-3-carboxylic acid butyl ester involves its interaction with specific molecular targets. For instance, indole derivatives are known to modulate the activity of serotonin receptors, which play a crucial role in neurotransmission. The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physical Properties of Selected Indole Carboxylate Esters
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
1-Methyl-1H-indole-3-carboxylic acid butyl ester 1025760-25-1 C₁₄H₁₇NO₂ 245.3 1-Me, 3-COOButyl Research use; crystalline solid
Methyl-1-pentyl-1H-indole-3-carboxylate 1338925-20-4 C₁₅H₁₉NO₂ 245.3 1-Pentyl, 3-COOMe Synthetic cannabinoid derivative; forensic applications
Methyl-1-(cyclohexylmethyl)-1H-indole-3-carboxylate 858515-82-9 C₁₇H₂₁NO₂ 271.4 1-(Cyclohexylmethyl), 3-COOMe Research use; λmax 216, 290 nm
1,5-Dimethyl-1H-indole-3-carboxylic acid methyl ester 112332-93-1 C₁₂H₁₃NO₂ 215.2 1-Me, 5-Me, 3-COOMe Higher polarity due to dual methyl groups
1H-Indole-3-carboxylic acid, 1-methyl-, 3-buten-1-yl ester 1033692-99-7 C₁₄H₁₅NO₂ 229.3 1-Me, 3-COO(3-butenyl) Unsaturated ester; potential reactivity

Key Observations :

  • Ester Chain Length : Longer alkyl chains (e.g., butyl, pentyl) increase hydrophobicity (logP ~6.6 for dimethylmalonic acid butyl ester ), enhancing membrane permeability but reducing aqueous solubility.
  • Substituent Position : Methyl groups at the 1-position (common across all) stabilize the indole ring, while additional substituents (e.g., 5-Me in 112332-93-1) alter electronic effects and steric hindrance .
  • Functional Groups : Unsaturated esters (e.g., 3-butenyl in 1033692-99-7) introduce sites for chemical modification or degradation .

Crystallinity and Polymorphism

Polymorphism studies on oleanolic acid (OA) butyl esters reveal that van der Waals forces dominate in layered structures, while metastable polymorphs exhibit O-H···O hydrogen-bonded helices . For this compound, the absence of hydroxyl groups precludes hydrogen bonding, suggesting that its crystal packing relies on dispersive interactions (van der Waals) and π-π stacking of the indole ring. This contrasts with hydroxyl-containing analogues like OA butyl esters, where hydrogen bonding competes with dispersive forces .

Thermodynamic Stability : In layered polymorphs (e.g., P21-but-OA), dispersive interactions stabilize the structure more effectively than hydrogen-bonded motifs . This implies that the butyl ester in the target compound likely adopts a similar layered arrangement, maximizing van der Waals contacts.

Biological Activity

1-Methyl-1H-indole-3-carboxylic acid butyl ester is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been studied for their potential in various therapeutic areas, including antiviral , anticancer , anti-inflammatory , and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Indole derivatives exhibit high affinity for various receptors, influencing multiple biochemical pathways. This binding can modulate cellular responses and contribute to their therapeutic effects.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in disease processes. For instance, it has been shown to act as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections.

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. In vitro studies indicate that it can inhibit viral replication at early stages of the virus lifecycle, reducing the production of infectious virions . Its structure allows for modifications that enhance its antiviral efficacy, making it a candidate for further development in antiviral therapies.

Anticancer Properties

The anticancer activity of indole derivatives is well-documented. This compound has shown promise in inhibiting cancer cell proliferation across various cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant cytotoxicity with IC50 values indicating potent effects .

Study 1: Antiviral Efficacy

A study conducted on modified indole derivatives revealed that certain compounds exhibited IC50 values as low as 0.49 µM against dengue virus serotype 2 (DENV2), with a selectivity index indicating low cytotoxicity . This highlights the potential of indole derivatives like this compound in developing antiviral agents.

Study 2: Anticancer Activity

In another study focusing on the inhibition of MMPs, compounds similar to this compound were shown to significantly reduce collagen degradation in vitro, which is critical for cancer progression. The results indicated a strong correlation between structural modifications and enhanced bioactivity against cancer cells .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Selectivity Index
This compoundAntimicrobial/AntiviralVaries by pathogenHigh
Iso-Pr-substituted derivativeAntiviral3.035.30
Iso-Bu derivativeAntiviral0.4939.5
Indole derivatives (general)AnticancerVaries widelyVaries

Q & A

Q. What are the recommended synthetic routes for preparing 1-Methyl-1H-indole-3-carboxylic acid butyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of 1-Methyl-1H-indole-3-carboxylic acid with butanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

  • Temperature: Prolonged reflux (~100–120°C) improves esterification efficiency.
  • Catalyst Concentration: Excess acid (1–2 mol%) accelerates reaction but may require neutralization post-reaction.
  • Solvent: Toluene or DMF is preferred for azeotropic removal of water.

For analogs like methyl 1-methyl-1H-indole-3-carboxylate, crystallization from ethanol yields orthorhombic crystals (space group Pbcm), as confirmed by single-crystal XRD .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy: Confirm esterification via disappearance of carboxylic acid protons (~12 ppm) and appearance of butyl ester signals (δ 4.2–4.3 ppm for -OCH₂-).
  • UV/Vis Spectroscopy: λmax values (e.g., 216–290 nm for similar indole esters) indicate π→π* transitions in the indole ring .
  • HPLC: Assess purity (≥98%) using C18 columns with methanol/water gradients (e.g., 70:30 to 95:5 over 20 min) .

Q. How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

  • Storage: Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
  • Stability: ≥5 years under recommended conditions, as demonstrated for structurally similar indole esters .
  • Handling: Use anhydrous solvents during experiments to avoid ester hydrolysis.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of indole esters?

Methodological Answer: Single-crystal XRD analysis of methyl 1-methyl-1H-indole-3-carboxylate revealed:

  • Crystal System: Orthorhombic (Pbcm space group).
  • Unit Cell Parameters: a = 0.50 Å, b = 0.24 Å, c = 0.17 Å (at 173 K).
  • Torsional Angles: Indole ring planarity (deviation < 0.01 Å) and ester group orientation confirm steric effects.

Conflicting literature reports on bond lengths (e.g., C=O vs. C-O) can be reconciled by comparing thermal ellipsoid models and refining data with software like SHELXL .

Q. What mechanistic insights explain the pharmacological activity of indole esters as serotonin receptor modulators?

Methodological Answer: Studies on analogs (e.g., GR113808) suggest:

  • 5-HT4 Receptor Antagonism: Competitive binding assays using radiolabeled ligands (e.g., [³H]GR113808) show IC₅₀ values < 1 µM.
  • Functional Assays: Organ bath experiments (e.g., ileum smooth muscle) measure changes in contraction frequency. For example, 50 µM RS67506 (agonist) reduced constriction frequency without altering membrane potential .

Experimental Design:

  • Use CHO-K1 cells transfected with human 5-HT4 receptors.
  • Measure cAMP accumulation via ELISA to quantify receptor activation/inhibition.

Q. How do thermodynamic properties (e.g., enthalpy, viscosity) inform solvent selection for industrial-scale reactions?

Methodological Answer: For related esters (e.g., dimethylmalonic acid butyl tetradecyl ester):

  • Dynamic Viscosity (dvisc): Ranges from 0.0005484 Pa·s (298 K) to 0.0000268 Pa·s (400 K), indicating suitability for high-temperature reactions .
  • Enthalpy of Vaporization (ΔHvap): 83.81 kJ/mol suggests moderate energy requirements for distillation .

Q. How can researchers address contradictory data in biological activity studies of indole esters?

Methodological Answer:

  • Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to rule out interactions with unrelated receptors.
  • Structural Analog Comparison: Compare activity of 1-methyl-1H-indole-3-carboxylate derivatives to isolate functional group contributions .

Example: Discrepancies in 5-HT4 antagonism may arise from assay-specific buffer conditions (e.g., Mg²⁺ concentration affecting receptor conformation) .

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